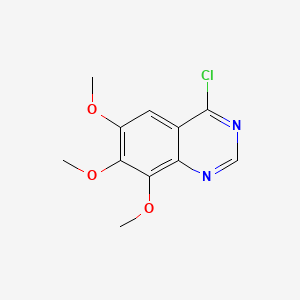

4-Chloro-6,7,8-trimethoxyquinazoline

Description

Overview of Quinazoline (B50416) Heterocycles in Contemporary Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including both natural products and synthetic molecules. The structural rigidity of the quinazoline nucleus, combined with its capacity for diverse substitutions at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties.

The versatility of the quinazoline framework has led to its incorporation into a wide array of therapeutic agents with diverse clinical applications. researchgate.net Notably, quinazoline-based compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others. nih.gov This broad spectrum of activity underscores the importance of the quinazoline heterocycle as a foundational element in modern drug design and discovery.

Significance of Substituted Quinazoline Derivatives as Bioactive Scaffolds

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of the substituents on the bicyclic ring system. nih.gov Strategic modifications can enhance the potency, selectivity, and pharmacokinetic profile of these compounds. For instance, substitutions at the 2, 4, 6, 7, and 8 positions of the quinazoline ring have been extensively explored to modulate their interaction with various biological targets. nih.gov

The introduction of different functional groups can lead to compounds with distinct mechanisms of action. A prime example is the development of kinase inhibitors, where the quinazoline scaffold serves as a key pharmacophore for targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. nih.gov The ability to systematically modify the quinazoline core allows medicinal chemists to probe the structure-activity relationships (SAR) and optimize compounds for specific therapeutic indications.

Research Trajectory and Scientific Imperatives for 4-Chloro-6,7,8-trimethoxyquinazoline

The research focus on this compound is primarily driven by its role as a key intermediate in the synthesis of novel, biologically active molecules, particularly in the realm of oncology. nih.govnih.gov The specific substitution pattern of this compound is strategically designed for further chemical modification and exploration of its therapeutic potential.

The chlorine atom at the 4-position is a crucial reactive handle, enabling nucleophilic substitution reactions with a wide range of amines and other nucleophiles. nih.gov This allows for the facile introduction of diverse side chains, creating libraries of novel compounds for biological screening. The trimethoxy substitution at the 6, 7, and 8 positions is also of significant interest. Methoxy (B1213986) groups can influence the compound's electronics, lipophilicity, and metabolic stability, potentially enhancing its drug-like properties and biological activity.

A significant research imperative for utilizing this compound is the development of potent and selective anticancer agents. nih.gov Specifically, it has been employed as a starting material for the synthesis of a series of N-aryl-substituted-4-aminoquinazoline derivatives designed as EGFR inhibitors. nih.gov The exploration of these derivatives is aimed at discovering new therapeutic options for cancers that are dependent on EGFR signaling pathways. The systematic synthesis and biological evaluation of compounds derived from this compound contribute valuable data to the understanding of the SAR of this class of molecules, guiding the design of future generations of quinazoline-based drugs.

The following tables present a summary of research findings for compounds synthesized using this compound as a key starting material.

Table 1: Anticancer Activity of N-Aryl-4-aminoquinazoline Derivatives

| Compound ID | Target Cell Line | IC50 (µM) |

| 6b | PC3 | 9.8 |

| 6b | A431 | 8.5 |

| 6b | Bcap-37 | 7.3 |

| 6b | BGC823 | 6.1 |

| 6e | PC3 | 8.2 |

| 6e | A431 | 7.6 |

| 6e | Bcap-37 | 6.4 |

| 6e | BGC823 | 5.8 |

Data sourced from a study on the synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. nih.gov

Table 2: Antitumor Activity of N-Aryl-Substituted-4-aminoquinazoline Derivatives against Gastric Cancer

| Compound ID | Target Cell Line | IC50 (µM) |

| Tg11 | SGC7901 | 0.434 |

| Epirubicin (B1671505) (Control) | SGC7901 | 5.16 |

Data sourced from a study on the synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives as EGFR inhibitors. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6,7,8-trimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-15-7-4-6-8(13-5-14-11(6)12)10(17-3)9(7)16-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIICRHXSGPYQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=NC=N2)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186995 | |

| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33371-00-5 | |

| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33371-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033371005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33371-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6,7,8-trimethoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F9BXQ4BGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6,7,8 Trimethoxyquinazoline

Retrosynthetic Dissection and Key Precursors for 4-Chloro-6,7,8-trimethoxyquinazoline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, revealing potential synthetic pathways. For this compound, the analysis begins by identifying the most logical bond cleavages.

The primary disconnection is the carbon-chlorine bond at the 4-position, a common transformation in heterocyclic chemistry. This bond is typically formed by chlorinating a hydroxyl group. This leads to the key precursor, 6,7,8-Trimethoxyquinazolin-4(3H)-one .

Further deconstruction of the quinazolinone intermediate involves breaking down the pyrimidine (B1678525) ring. This can be achieved by disconnecting the N3-C4 and N1-C2 bonds. This retrosynthetic step points to two fundamental building blocks: a substituted anthranilic acid derivative, specifically 2-amino-3,4,5-trimethoxybenzoic acid , and a single-carbon source, such as formamide or formamidine acetate .

The 2-amino-3,4,5-trimethoxybenzoic acid can be traced back to a more fundamental and naturally occurring precursor, Gallic Acid (3,4,5-trihydroxybenzoic acid), through a sequence of methylation, nitration, and reduction reactions. This multi-step path from a natural product highlights a sustainable and common strategy in pharmaceutical synthesis.

Key Precursors Identified through Retrosynthesis:

6,7,8-Trimethoxyquinazolin-4(3H)-one

2-Amino-3,4,5-trimethoxybenzoic acid

3,4,5-Trimethoxyaniline

Gallic Acid

Classical Synthetic Routes to the 4-Chloroquinazoline Nucleus

The construction of the this compound core is achieved through several established synthetic methodologies. These routes often begin with substituted benzene derivatives and involve the sequential construction of the fused heterocyclic system.

Multi-Step Approaches from Simpler Quinazoline (B50416) Derivatives

While building the quinazoline ring from acyclic precursors is more common, multi-step approaches can theoretically be employed starting from simpler, pre-formed quinazoline derivatives. This strategy would involve the sequential introduction of the three methoxy (B1213986) groups onto the benzene portion of the quinazoline ring. However, this approach is often challenged by issues of regioselectivity and the harsh conditions required for aromatic substitutions, making it a less favored route compared to syntheses that begin with the correctly substituted benzene ring precursor.

Synthesis via 6,7,8-Trimethoxyquinazolin-4-one Chlorination

A primary and highly effective method for synthesizing this compound is the direct chlorination of its corresponding quinazolinone precursor. This reaction transforms the hydroxyl group (in its tautomeric amide form) at the C4 position into a reactive chloro group.

The key intermediate, 6,7,8-Trimethoxyquinazolin-4(3H)-one , is treated with a strong chlorinating agent. The reaction is typically carried out under reflux conditions. This conversion is a critical step, as the resulting 4-chloro group serves as an excellent leaving group for subsequent nucleophilic substitution reactions.

| Reagent | Conditions | Description |

| Phosphorus oxychloride (POCl₃) | Reflux, often with a catalytic amount of DMF | A common and effective reagent for this transformation, yielding the desired product in high purity. |

| Thionyl chloride (SOCl₂) | Reflux | Another widely used chlorinating agent that efficiently converts the quinazolinone to the 4-chloro derivative. |

Derivation from Natural Product Precursors (e.g., Gallic Acid)

A practical and frequently utilized synthetic pathway starts with the natural product gallic acid. researchgate.net This approach is advantageous due to the low cost and availability of the starting material. The synthesis proceeds through several key steps:

Methylation: The three phenolic hydroxyl groups of gallic acid are methylated to form 3,4,5-trimethoxybenzoic acid.

Nitration: The 3,4,5-trimethoxybenzoic acid is nitrated to introduce a nitro group at the 2-position, yielding 2-nitro-3,4,5-trimethoxybenzoic acid.

Reduction: The nitro group is reduced to an amino group to form 2-amino-3,4,5-trimethoxybenzoic acid.

Cyclization: The resulting anthranilic acid derivative is cyclized with formamide or a similar one-carbon synthon to construct the pyrimidine ring, forming 6,7,8-Trimethoxyquinazolin-4(3H)-one.

Chlorination: The final step involves the chlorination of the quinazolinone intermediate as described in section 2.2.2.

An alternative route involves the conversion of a gallic acid derivative to 3,4,5-Trimethoxyaniline , which can also serve as a key precursor for building the quinazoline ring system. researchgate.netnih.gov

Preparation from 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one

The synthesis of 4-chloroquinazolines from their dihydroquinazolin-4-one precursors is a well-established method. For example, 4-chloro-6,7-dimethoxyquinazoline is readily prepared by heating 6,7-dimethoxy-3,4-dihydroquinazolin-4-one in thionyl chloride with a catalytic amount of N,N-dimethylformamide. chemicalbook.com By analogy, this compound can be synthesized from 6,7,8-trimethoxy-3,4-dihydroquinazolin-4-one . The dihydroquinazolinone is first synthesized and then subjected to chlorination, typically using phosphorus oxychloride or thionyl chloride, to introduce the chloro group at the 4-position and aromatize the heterocyclic ring.

Advanced Synthetic Strategies for Functionalization and Derivatization

The synthetic utility of this compound lies in its potential for derivatization. The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide array of functional groups and building molecular complexity.

The most prominent derivatization strategy involves the reaction of this compound with various nucleophiles, particularly amines. This reaction is the cornerstone for creating libraries of novel 4-aminoquinazoline derivatives, which are of significant interest in drug discovery. nih.govnih.gov

Nucleophilic Substitution with Amines: The reaction with primary or secondary amines, especially aryl amines, proceeds readily to yield 4-anilinoquinazoline derivatives. beilstein-journals.org This transformation is typically carried out by refluxing the 4-chloroquinazoline with the desired amine in a suitable solvent, such as isopropanol or ethanol. researchgate.net The reaction displaces the chloride ion to form a new carbon-nitrogen bond.

Table of Derivatization Reactions

| Nucleophile | Product Class | Reaction Conditions | Significance |

|---|---|---|---|

| Aryl Amines | 4-Anilinoquinazolines | Reflux in isopropanol | Core reaction for synthesizing EGFR inhibitors and other bioactive compounds. nih.govnih.gov |

| Aliphatic Amines | 4-Alkylaminoquinazolines | Mild conditions, often with a base | Introduces diverse side chains to modulate physicochemical properties. |

| Thiols | 4-Thioquinazolines | Base catalysis | Creates sulfur-linked derivatives with distinct biological profiles. |

These functionalization strategies enable the systematic modification of the quinazoline scaffold, allowing for the fine-tuning of its biological activity and properties. The reactivity of the 4-chloro position is a key feature that has been extensively exploited in the development of new therapeutic agents. nih.gov

Nucleophilic Substitution Reactions at the 4-Position with Amines

The chlorine atom at the 4-position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine functionalities. The reaction of this compound with a range of aryl and heterocyclic amines is a widely employed method for the synthesis of N-substituted-4-aminoquinazoline derivatives. nih.govresearchgate.net

These reactions are typically carried out by refluxing the this compound with the desired amine in a suitable solvent, such as isopropanol. researchgate.net The reaction proceeds to completion to afford the corresponding 4-amino-6,7,8-trimethoxyquinazoline derivatives in good yields. The general scheme for this reaction is depicted below:

General Reaction Scheme:

R-NH2 + this compound → N-R-4-amino-6,7,8-trimethoxyquinazoline + HCl

The versatility of this method allows for the incorporation of a wide variety of amine-containing moieties, leading to a library of compounds with diverse structural features. This approach has been successfully utilized in the synthesis of numerous biologically active molecules.

Metal-Catalyzed Approaches (e.g., Indium Mediation for 4-Thioquinazoline Compounds)

In addition to traditional nucleophilic substitution, metal-catalyzed reactions have emerged as powerful tools for the derivatization of 4-chloroquinazolines. An example of such a methodology is the indium-mediated synthesis of 4-thioquinazoline compounds. This approach offers an efficient and environmentally friendly alternative to conventional methods.

The reaction of this compound with thiols can be effectively carried out in water with indium as a mediator. asianpubs.org This method provides good yields of the corresponding 4-thioquinazoline derivatives and avoids the use of volatile organic solvents, aligning with the principles of green chemistry. asianpubs.org

Reaction Conditions for Indium-Mediated Thiolation:

| Reactants | Mediator | Solvent | Outcome |

|---|

This indium-mediated protocol highlights the potential of metal catalysis to facilitate challenging chemical transformations under mild and sustainable conditions.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

To improve the efficiency of the synthesis of 4-aminoquinazoline derivatives, microwave-assisted organic synthesis (MAOS) has been widely adopted. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govmdpi.comasianpubs.org

The nucleophilic substitution of this compound with various amines has been successfully performed under microwave irradiation. nih.gov This technique has been shown to be a simple, efficient, and general method for the synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds. researchgate.net The use of solvents like 2-propanol under microwave conditions has proven to be effective. researchgate.net The advantages of microwave-assisted synthesis include reduced energy consumption and the potential for rapid library generation in drug discovery programs. nih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis:

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Reaction Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

Cyclocondensation and Direct Amination Methodologies

The synthesis of the this compound core itself involves cyclocondensation reactions. While direct amination of a pre-formed quinazoline ring is a common strategy, the initial construction of the heterocyclic system is a crucial step. The synthesis often starts from substituted anthranilic acid derivatives which undergo cyclization with a suitable one-carbon source.

Following the formation of a 4-hydroxyquinazoline intermediate, a chlorination step is required to introduce the reactive chloro group at the 4-position, yielding this compound. This intermediate is then amenable to the nucleophilic substitution reactions described previously. While a one-pot cyclocondensation and direct amination protocol is less common, the multi-step approach provides a reliable route to a wide range of 4-aminoquinazoline derivatives.

Methodologies for Compound Purification and Structural Elucidation

The successful synthesis of this compound derivatives is contingent upon effective purification and thorough structural characterization to ensure the identity and purity of the final compounds.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the purification of the synthesized quinazoline derivatives. Column chromatography is a standard method used to separate the desired product from unreacted starting materials, reagents, and byproducts. nih.gov The choice of the stationary phase (e.g., silica gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving optimal separation.

Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. researchgate.net For quinazoline derivatives, various solvent systems can be employed to achieve good separation. researchgate.net

Spectroscopic Characterization (e.g., IR, NMR, Elemental Analysis) for Structure Confirmation

Once purified, the structural identity of the synthesized compounds is confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. Characteristic absorption bands in the IR spectrum can confirm the presence of N-H bonds (in the case of amino-substituted quinazolines), C=N bonds of the quinazoline ring, and C-O bonds of the methoxy groups. nih.govresearchgate.netasianpubs.org

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined values are compared with the calculated values for the proposed molecular formula to confirm the empirical formula of the synthesized compound. nih.govresearchgate.netasianpubs.org

The combination of these analytical methods provides unambiguous evidence for the structure and purity of the synthesized 4-substituted-6,7,8-trimethoxyquinazoline derivatives.

Biological Activity and Molecular Mechanisms of 4 Chloro 6,7,8 Trimethoxyquinazoline and Its Derivatives

Anticancer and Antiproliferative Activities of Quinazoline (B50416) Analogs

Derivatives of 4-Chloro-6,7,8-trimethoxyquinazoline have demonstrated significant potential in combating cancer through a variety of mechanisms that disrupt the growth and proliferation of malignant cells.

Inhibition of Key Enzyme and Receptor Targets (e.g., Dihydrofolate Reductase, Epidermal Growth Factor Receptor Tyrosine Kinase)

The anticancer activity of many quinazoline derivatives stems from their ability to inhibit key enzymes and receptors that are crucial for cancer cell survival and proliferation. While specific studies on the dihydrofolate reductase (DHFR) inhibitory activity of this compound derivatives are not extensively documented, the broader class of quinazolines has been recognized for its potential to target DHFR. For instance, certain quinazoline analogs have been designed to mimic the structure of methotrexate, a well-known DHFR inhibitor, and have shown potent inhibition of mammalian DHFR. mdpi.com

A more established mechanism for this class of compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. A series of N-aryl-substituted-4-aminoquinazoline derivatives synthesized from this compound have been identified as potent EGFR inhibitors. nih.govnih.gov One notable compound, Tg11, exhibited an IC50 value of 0.434 μM against the SGC7901 gastric cancer cell line, proving to be more effective than the standard chemotherapeutic drug epirubicin (B1671505) (IC50 = 5.16 μM). nih.gov This inhibitory action disrupts the EGFR signaling pathway, which is often overactive in various cancers and plays a critical role in cell growth, proliferation, and survival.

Modulation of Cellular Proliferation and Differentiation Pathways

By targeting key signaling molecules, derivatives of this compound can effectively modulate cellular proliferation and differentiation pathways. The inhibition of EGFR, as mentioned previously, directly impacts downstream signaling cascades that control cell proliferation. For example, treatment of SGC7901 cells with compound Tg11 led to a near-complete inhibition of EGF-induced ERK1/2 phosphorylation. nih.gov The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, and its inhibition is a key mechanism by which these compounds exert their antiproliferative effects.

Furthermore, some quinazoline derivatives have been shown to interfere with other critical pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, survival, and metabolism. nih.govnih.gov While direct evidence for 6,7,8-trimethoxyquinazoline derivatives targeting this pathway is still emerging, the broader class of quinazolines has been developed as potent PI3K/Akt/mTOR inhibitors. nih.govnih.gov

Induction of Programmed Cell Death (Apoptosis) via Mitochondrial Pathways

A crucial aspect of the anticancer activity of 6,7,8-trimethoxyquinazoline derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies have revealed that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis.

Research on 4-N-Heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines has shown that these compounds induce mitochondria-mediated apoptosis. nih.gov This process is often characterized by a loss of mitochondrial membrane potential. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the mitochondrial apoptotic pathway, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate. nih.govnih.gov Studies on other quinazoline derivatives have demonstrated their ability to alter the expression of these proteins, leading to an increase in the Bax/Bcl-2 ratio, which in turn promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis. mdpi.commdpi.com For instance, one potent quinazoline derivative was found to decrease the expression of both Bcl-2 and Mcl-1 while up-regulating the expression of Bax. mdpi.comresearchgate.net

Interference with Microtubule Dynamics: Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interaction

Microtubules are dynamic cellular structures essential for cell division, and they represent a key target for anticancer drugs. Several derivatives of 6,7,8-trimethoxyquinazoline have been identified as potent inhibitors of tubulin polymerization. These compounds interfere with the assembly of microtubules, leading to a disruption of the mitotic spindle and ultimately, cell cycle arrest and apoptosis.

A study on 4-N-Heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines demonstrated their significant tubulin polymerization inhibition potential. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine binding site on β-tubulin. nih.gov The colchicine binding site is a well-established target for a variety of microtubule-destabilizing agents. By occupying this site, the quinazoline derivatives prevent the proper formation of microtubules, thus halting cell division. For example, a lead molecule with a 4-chlorophenyl substitution displayed significant tubulin polymerization inhibition activity. nih.gov

Analysis of Cell Cycle Perturbation (e.g., G0/G1 and G2/M Phase Arrest)

By disrupting key cellular processes like DNA replication and microtubule formation, derivatives of this compound can cause a halt in the cell cycle, preventing cancer cells from dividing and proliferating. A common observation is the arrest of cells in the G2/M phase of the cell cycle.

The inhibition of tubulin polymerization by 6,7,8-trimethoxyquinazoline derivatives directly leads to a G2/M phase arrest. nih.gov This is because a properly formed mitotic spindle is a prerequisite for cells to progress through mitosis (M phase). When microtubule dynamics are disrupted, the spindle assembly checkpoint is activated, preventing the cell from entering anaphase and leading to an accumulation of cells in the G2/M phase. This cell cycle arrest provides an opportunity for apoptotic pathways to be initiated. The regulation of the cell cycle is a complex process involving cyclins and cyclin-dependent kinases (CDKs). nih.govyoutube.com The G2/M transition is primarily controlled by the CDK1/Cyclin B complex. nih.govyoutube.com

Multitargeted Ligand Development and Related Cellular Mechanisms (e.g., Lipid Metabolism and Signaling Cascade Interference)

The development of multitargeted ligands, which can simultaneously interact with multiple biological targets, is a promising strategy in cancer therapy to overcome drug resistance and improve efficacy. The quinazoline scaffold is well-suited for the design of such multitargeted agents. nih.gov While specific multitargeted ligands based on the this compound core are still under investigation, the broader class of quinazolines has been explored for dual-targeting capabilities. For example, quinazoline derivatives have been designed to concurrently inhibit both EGFR and other receptor tyrosine kinases, or to act as dual inhibitors of different signaling pathways. nih.gov

There is growing interest in the role of lipid metabolism in cancer, as cancer cells often exhibit altered lipid metabolic pathways to support their rapid growth and proliferation. While direct evidence linking this compound derivatives to the modulation of lipid metabolism is currently limited, the quinazoline scaffold presents a promising framework for designing novel anticancer agents that could interfere with these pathways. Novel hybrids combining quinazoline-based drugs with alkylphospholipids, which are known to interfere with lipid metabolism and lipid-dependent signaling cascades, have been proposed as a strategy for developing multitargeted anticancer agents.

Antimicrobial, Antifungal, and Antiviral Potentials

The quinazoline scaffold is a foundational structure in medicinal chemistry, recognized for its wide array of biological activities. Derivatives built upon this core have been extensively explored for their therapeutic potential against various pathogens, including bacteria, fungi, and viruses.

Derivatives of quinazoline have demonstrated significant therapeutic activities, including antibacterial effects. spandidos-publications.com The core structure is a key pharmacophore that has been utilized in the development of agents targeting a range of microbes. Research into various substituted quinazolines has shown activity against both Gram-positive and Gram-negative bacteria, indicating the potential for broad-spectrum applications. While specific studies focusing solely on this compound are limited in this context, the general class of quinazolines is well-established for its antimicrobial properties. spandidos-publications.comnih.gov

The quinazoline nucleus is associated with general antifungal properties. nih.govmdpi.com However, specific research detailing the efficacy of this compound or its close derivatives against the plant pathogenic fungus Fusarium oxysporum is not extensively documented in current literature. Fusarium oxysporum is a significant agricultural pathogen causing Fusarium wilt in numerous crops. mdpi.com While various chemical compounds are being investigated for activity against this fungus, dedicated studies on the application of quinazoline derivatives for this specific purpose remain an area for future exploration. mdpi.comnih.gov

The quinazoline framework has served as a promising scaffold for the development of novel antiviral agents, particularly against the influenza A virus (IAV). bohrium.comsci-hub.se Researchers have designed and synthesized series of 2,4-disubstituted quinazoline derivatives and evaluated their efficacy. Several of these compounds have exhibited potent activity against IAV, with some showing inhibitory concentrations (IC50) in the low-micromolar range. bohrium.com

Studies suggest that the antiviral mechanism of certain quinazoline derivatives may involve targeting viral RNA transcription and replication. bohrium.comsci-hub.se The potency of these compounds is influenced by the nature of the substituents at the C-2 and C-4 positions of the quinazoline ring. For instance, derivatives featuring NH-acetamide moieties and naphthalen-2-yl or phenyl groups at C-4 have shown notable anti-IAV activity. bohrium.com One study identified that compound 16e not only possessed significant anti-IAV activity but also worked by inhibiting the transcription and replication of viral RNA. bohrium.com

| Compound | IC50 (μM) | Cytotoxicity (CC50 in μM) | Reference |

|---|---|---|---|

| 10a2 | <9.04 | >100 | bohrium.com |

| 16e | 1.29 | >100 | bohrium.com |

| 16r | 3.43 | >100 | bohrium.com |

| 10a5 | <8.64 | >100 | sci-hub.se |

| 14c | <8.64 | >100 | sci-hub.se |

| 17a | <8.64 | >100 | sci-hub.se |

These findings underscore the potential of the quinazoline scaffold as a basis for creating new anti-influenza therapies, addressing the ongoing need for effective agents due to the emergence of drug-resistant viral strains. bohrium.comsci-hub.se

Anti-inflammatory and Immunomodulatory Effects

Quinazoline derivatives are recognized for their potent anti-inflammatory and immunomodulatory activities, primarily through the inhibition of key signaling pathways involved in the inflammatory response. nih.govmdpi.com

A significant mechanism behind the anti-inflammatory action of quinazolines is their ability to inhibit the production of pro-inflammatory cytokines. nih.gov Studies have demonstrated that compounds with a quinazoline core can suppress key mediators of inflammation such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov These cytokines are central to the pathogenesis of numerous inflammatory diseases. By downregulating their expression, quinazoline derivatives can effectively mitigate the inflammatory cascade. This activity positions them as attractive candidates for the development of treatments for chronic inflammatory conditions.

One of the most promising therapeutic applications of quinazoline derivatives is their function as Janus kinase (JAK) inhibitors. spandidos-publications.comnih.gov The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in immunity and inflammation. nih.govspandidos-publications.com Dysregulation of this pathway is implicated in autoimmune disorders like rheumatoid arthritis. nih.gov

Novel quinazoline derivatives have been developed as potent pan-JAK inhibitors, demonstrating high efficacy against multiple members of the JAK family (JAK1, JAK2, JAK3, and TYK2). nih.gov For example, compound 11n from one study showed nanomolar potency against all four JAKs. nih.gov The mechanism of action involves blocking the ATP-binding site of the kinase domain, thereby preventing the phosphorylation and activation of STAT proteins, which in turn halts the transcription of inflammatory genes. spandidos-publications.comspandidos-publications.com This targeted inhibition of the JAK/STAT3 pathway has been shown to suppress tumor growth and induce apoptosis in cancer cells, in addition to its anti-inflammatory effects. spandidos-publications.comspandidos-publications.com

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| JAK1 | 0.40 | nih.gov |

| JAK2 | 0.83 | nih.gov |

| JAK3 | 2.10 | nih.gov |

| TYK2 | 1.95 | nih.gov |

The development of quinazoline-based JAK inhibitors, such as delgocitinib (B607049) (JTE-052), for inflammatory skin diseases further highlights the therapeutic versatility of this chemical class. nih.gov

Neuropharmacological Activities

The structural framework of quinazoline has been a fertile ground for the development of novel therapeutic agents targeting the central nervous system.

Anticonvulsant Properties

While direct studies on the anticonvulsant properties of this compound are not extensively documented, the broader class of quinazoline derivatives has demonstrated significant potential in the management of seizures. Research has shown that modifications at various positions of the quinazoline ring can lead to potent anticonvulsant effects. For instance, the introduction of different substituents at the 3-position of the quinazolin-4(3H)-one ring has been a key strategy in developing compounds with notable activity.

A study on a series of 5-substituted- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinazolines revealed that 5-pentyloxy-[l,2,4]triazolo[4,3-α]quinazoline was the most potent, with an ED50 value of 19.7 mg/kg in the maximal electroshock (MES) test in mice. researchgate.net Further investigation into the mechanism suggested that the anticonvulsant effects of this series of compounds may be mediated through the enhancement of GABAergic neurotransmission. researchgate.net

Another study focusing on newly synthesized quinazoline-4(3H)-ones found that compounds with a butyl substitution at the 3-position exhibited a significant effect in preventing the spread of seizure discharge and raising the seizure threshold. mdpi.com Specifically, certain derivatives provided 100% protection against pentylenetetrazole (scPTZ)-induced convulsions, demonstrating potency several times that of the standard drug ethosuximide. mdpi.com The anticonvulsant activity of some quinazoline derivatives is also thought to be mediated through positive allosteric modulation of the GABAA receptor. mdpi.com

The presence of an amine or a substituted amine at the 4-position, and a halogen or an electron-rich group at the 6 or 8-position, has been noted to improve antiepileptic activity. nih.gov This suggests that the chloro and trimethoxy substitutions on the core compound of this article could be favorable for anticonvulsant potential.

Interactive Data Table: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) | Proposed Mechanism |

| 5-pentyloxy-[l,2,4] triazolo[4,3-α]quinazoline | MES | 19.7 | 6.2 | Enhancement of GABAergic neurotransmission |

| 7-(3-bromine-benzylamino)-4,5-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline | sc-PTZ | 5.0 | 20.7 | Not specified |

| Butyl-substituted quinazolin-4(3H)-one (Compound 8) | scPTZ | - | - | Carbonic anhydrase II inhibition |

| Butyl-substituted quinazolin-4(3H)-one (Compound 13) | scPTZ | - | - | Carbonic anhydrase II inhibition |

Analgesic Activities (e.g., TRPV1 Antagonism)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a crucial ion channel involved in pain signaling, making it a prime target for the development of new analgesic drugs. Several quinazoline derivatives have been investigated as TRPV1 antagonists.

A focused structure-activity relationship (SAR) exploration of a lead 4-aminoquinazoline TRPV1 antagonist led to the discovery of a derivative that demonstrated excellent in vivo potency and efficacy in a rat model of acute inflammatory pain following oral administration. nih.gov This highlights the potential of the 4-aminoquinazoline scaffold in developing orally bioavailable pain therapeutics.

Furthermore, research into ureas with various bicyclic heteroaromatic pharmacophores identified 8-quinazoline derivatives as potent TRPV1 receptor antagonists. figshare.com In vitro assays confirmed their ability to block capsaicin (B1668287) activation of TRPV1. figshare.com The analgesic activity of certain quinazolin-4-ones has also been reported, with some derivatives showing efficacy comparable to the standard drug diclofenac (B195802) sodium in animal models. researchgate.net

Other Emerging Pharmacological Applications

Beyond their neuropharmacological effects, derivatives of this compound are being explored for a variety of other therapeutic applications.

Antioxidant Mechanisms

The antioxidant potential of quinazoline derivatives has been a subject of interest, with studies indicating that their ability to scavenge free radicals is influenced by their substitution patterns. The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, on the phenol (B47542) ring of a quinazolinone derivative can significantly enhance its antioxidant activity by lowering the O-H bond dissociation enthalpy. nih.gov

In one study, a quinazolin-4-one derivative with three electron-donating groups (-OCH3, -OCOCH3, and -NCOCH3) exhibited the highest DPPH radical scavenging activity. sapub.org The antioxidant activity of these compounds is attributed to their capacity for electron delocalization or their ability to donate a hydrogen radical to stabilize free radicals. sapub.org The antioxidant properties of these compounds can prevent or repair cellular damage caused by oxidative stress. orientjchem.org

The introduction of hydroxyl groups, particularly in the ortho or para positions of a phenyl ring attached to the quinazolinone scaffold, has also been shown to be crucial for potent antioxidant activity. nih.gov The trimethoxy substitution on the core compound of this article suggests a potential for inherent antioxidant properties.

Cyclic GMP Phosphodiesterase (PDE) Inhibition

Cyclic guanosine (B1672433) monophosphate (cGMP) is a vital second messenger, and its intracellular levels are regulated by phosphodiesterases (PDEs). Inhibition of these enzymes can lead to various therapeutic effects. A derivative of this compound, namely 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, has been identified as a potent and selective inhibitor of cGMP-PDE. nih.gov

This compound exhibited an IC50 value of 0.36 microM for cGMP-PDE isolated from porcine aorta, with at least 10-fold weaker activity towards other PDE isozymes. nih.gov Structure-activity relationship studies of various 4-substituted 6,7,8-trimethoxyquinazolines concluded that the 4-((3,4-(methylenedioxy)benzyl)amino) group is essential for potent inhibition of cGMP-PDE. nih.gov In functional assays, this derivative was shown to relax pre-contracted porcine coronary arteries and elevate intracellular cGMP levels without affecting cAMP levels. nih.gov

Other studies have also highlighted the potential of the quinazoline scaffold in developing potent PDE inhibitors. For instance, 6-substituted 2-(imidazol-1-yl)-quinazolines were found to be over 1000 times more potent than the well-known inhibitor zaprinast (B1683544) against PDE V. nih.gov

Interactive Data Table: cGMP-PDE Inhibitory Activity of a this compound Derivative

| Compound | Target Enzyme | IC50 (µM) | Functional Effect |

| 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | cGMP-PDE (porcine aorta) | 0.36 | Relaxation of porcine coronary arteries (EC50 = 1.96 µM) |

Role in Regenerative Processes (e.g., Wound Healing, Fibroblast Proliferation, Collagen Synthesis, Angiogenesis)

The potential of quinazoline derivatives in regenerative medicine is an emerging area of research. A study on a synthetic quinazoline Schiff base compound demonstrated its ability to promote epithelial wound healing in experimental rats. nih.govbenthamscience.com This compound significantly enhanced the proliferation of skin fibroblast cells (BJ-5ta) and accelerated wound closure with reduced scarring. nih.govbenthamscience.com Histopathological analysis revealed an increase in fibroblasts and collagen fibers, along with a reduction in inflammatory cells in the wound tissue. nih.govbenthamscience.com The compound also demonstrated antioxidant effects by increasing the levels of endogenous antioxidant enzymes and reducing lipid peroxidation in the wound homogenate. nih.govbenthamscience.com

Conversely, other quinazoline derivatives have been investigated for their anti-angiogenesis properties, which can be beneficial in pathological conditions characterized by excessive blood vessel formation. researchgate.net

Structure Activity Relationship Sar Investigations of 4 Chloro 6,7,8 Trimethoxyquinazoline Derivatives

Positional Substitution Effects on Biological Efficacy

The biological activity of quinazoline (B50416) derivatives can be significantly modulated by the nature and position of substituents on the quinazoline core and its appended functionalities.

The 4-position of the quinazoline ring is a critical site for interaction with biological targets, and modifications at this position have a profound impact on activity. The chlorine atom at the 4-position of 4-Chloro-6,7,8-trimethoxyquinazoline is a versatile handle for introducing various substituents, most commonly through nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

Research has consistently shown that the substitution of the 4-chloro group with an amino group, particularly a substituted aniline (B41778) (anilino) moiety, is a highly effective strategy for generating potent biological activity, including antitumor effects. beilstein-journals.org The nitrogen atom of the amino linker and the attached aryl ring play a crucial role in binding to target proteins, such as the ATP-binding site of kinases. nih.gov

The regioselectivity of the SNAr reaction at the 4-position over other positions (when applicable, such as in di- or tri-chloro quinazolines) is well-documented, making the synthesis of 4-aminoquinazoline derivatives efficient and predictable. mdpi.com The nature of the substituent on the aniline ring at the 4-position further fine-tunes the biological activity. For instance, the presence of electron-withdrawing groups on the meta or para position of the aniline ring can increase the anticancer activity. nih.gov

A series of 4-aminoquinazoline derivatives were prepared via the nucleophilic substitution of this compound with various aryl amines. nih.gov This highlights the importance of the amino linkage at the 4-position for achieving the desired biological response.

The methoxy (B1213986) groups at the 6, 7, and 8-positions of the quinazoline ring are known to influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets. These electron-donating groups can increase the electron density of the quinazoline ring system, which may enhance binding to certain enzymes. mdpi.com

Specifically, in the context of epidermal growth factor receptor (EGFR) inhibitors, the presence of methoxy groups at the 6- and 7-positions is a common feature in many potent compounds, such as gefitinib. nih.gov These groups often extend into solvent-accessible areas of the ATP-binding cleft, and their presence is favorable for inhibitory activity. nih.govmdpi.com The 6,7-dimethoxy substitution pattern, in particular, has been shown to be more favorable for EGFR inhibition than bulkier groups at these positions. mdpi.com

| Compound | Substitution Pattern | Biological Activity |

| Gefitinib | 6,7-dimethoxy | Potent EGFR inhibitor |

| Erlotinib | 6,7-dimethoxy | Potent EGFR inhibitor |

| 6,7,8-trimethoxy-N-aryl-4-aminoquinazolines | 6,7,8-trimethoxy | Antitumor activity |

While the parent compound is chlorinated at the 4-position, the introduction of other halogens at various positions on the quinazoline ring or its substituents can significantly modulate biological activity. Halogens can influence the lipophilicity, electronic properties, and metabolic stability of the molecule.

In many quinazoline-based inhibitors, the presence of halogen atoms on the aniline ring at the 4-position is crucial for potent activity. For example, a 3-chloro or 3-bromo substitution on the aniline moiety often leads to high-potency EGFR inhibitors. nih.gov The incorporation of different halogen atoms (F, Cl, or Br) at the para position of a phenyl ring attached to a quinazoline core resulted in increased antiproliferative activity against several cancer cell lines. mdpi.com

Furthermore, structure-activity relationship studies have revealed that the presence of a halogen atom at the 6 and 8 positions of the quinazolinone ring can enhance antimicrobial activities. nih.gov This indicates that the strategic placement of halogens on the core quinazoline structure can be a valuable approach to improving biological efficacy.

| Halogen Position | Effect on Activity |

| 4-position of aniline ring | Increased antiproliferative activity |

| 6 and 8 positions of quinazolinone ring | Improved antimicrobial activity |

Role of Peripheral Moieties and Fused Ring Systems

Beyond direct substitutions on the quinazoline core, the attachment of various peripheral groups and the fusion of additional ring systems can lead to novel derivatives with enhanced or altered biological activities.

The nature of the N-substituent on the 4-amino group is a key determinant of biological activity. As previously mentioned, N-aryl substitution is a common and effective strategy. The electronic and steric properties of the aryl group can be systematically varied to optimize interactions with the target protein.

For instance, in a series of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives, the substitution on the aryl amine was shown to influence the potency of tumor cell inhibition. nih.gov Specifically, compounds with certain substitutions on the aryl ring were found to be potent inhibitors, with IC50 values in the low micromolar range. nih.gov

The general synthetic route to these compounds involves the nucleophilic substitution of this compound with the corresponding aryl amine. nih.govresearchgate.net This straightforward chemistry allows for the generation of a diverse library of N-substituted derivatives for SAR studies.

For example, the insertion of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of the quinazoline core, connected via a linker, has been explored to develop dual EGFR/VEGFR2 inhibitors. mdpi.com This demonstrates how heterocyclic linkers can be used to introduce additional functionalities and target multiple receptors.

Furthermore, the development of fused ring systems, such as pyridazino-quinazolin-3-ones, has been shown to yield potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov SAR studies on these fused systems have revealed that electron-donating groups can enhance activity. nih.gov The modification of the pyrimidine (B1678525) ring of the quinazolinone system is a strategy to create novel derivatives with potentially improved anti-inflammatory activity. researchgate.net

Stereochemical and Conformational Determinants of Activity

While the principles of stereochemistry and conformational analysis are fundamental to understanding drug-receptor interactions, specific and detailed studies on the stereochemical and conformational determinants of activity for this compound derivatives are not extensively detailed in the available scientific literature. General principles of medicinal chemistry suggest that the three-dimensional arrangement of a molecule is critical for its biological function, governing how it fits into and interacts with its target protein.

The presence of the three methoxy groups at positions 6, 7, and 8 of the quinazoline ring also introduces conformational considerations. The orientation of these methoxy groups relative to the quinazoline ring can influence the electronic properties and the steric profile of the molecule. While specific studies isolating and comparing stereoisomers of this scaffold are not prevalent, it is a well-established principle that different enantiomers or diastereomers of a chiral compound can exhibit significantly different biological activities.

In the broader context of quinazoline-based inhibitors, the introduction of conformationally restricted elements is a known strategy to enhance potency and selectivity. Such restrictions can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to its target. However, the application of this strategy to the this compound scaffold has not been specifically documented in the reviewed literature.

Design Principles for Enhancing Potency, Selectivity, and Biological Profile

The design of potent and selective derivatives of this compound has primarily focused on the modification of the substituent at the 4-position. By replacing the chloro group with a variety of N-aryl substituents, researchers have been able to probe the structural requirements for enhanced biological activity, particularly in the context of anticancer properties.

Several key design principles have emerged from these studies:

Influence of Substituents on the N-Aryl Ring: The nature and position of substituents on the N-aryl ring play a critical role in determining the cytotoxic activity of 4-amino-6,7,8-trimethoxyquinazoline derivatives.

Electron-withdrawing vs. Electron-donating Groups: Studies have shown that the presence of both electron-withdrawing and electron-donating groups can lead to potent compounds. For instance, derivatives with a trifluoromethyl group (an electron-withdrawing group) at the meta position of the aniline ring have demonstrated significant inhibitory activity against various tumor cell lines. nih.gov Similarly, a methoxy group (an electron-donating group) at the para position has also been associated with potent activity. nih.gov

Positional Isomerism: The position of the substituent on the N-aryl ring is crucial. For example, a chloro-substituent at the meta position of the aniline ring resulted in a more potent compound compared to its ortho or para isomers. nih.gov This suggests that the spatial arrangement of the substituent influences the interaction with the biological target.

Impact of the N-Aryl Ring System: The identity of the aryl group itself is a determinant of activity. While many studies have focused on substituted anilines, the exploration of other aromatic systems could yield compounds with different biological profiles.

Role of the Trimethoxy Substitution Pattern: The 6,7,8-trimethoxy substitution pattern on the quinazoline ring is a key feature of this scaffold. These groups are known to influence the electronic and steric properties of the molecule, which can affect its binding affinity and selectivity for its target.

The following data tables summarize the findings from studies on 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives, illustrating the impact of different substituents on their in vitro anticancer activity.

Table 1: In Vitro Inhibitory Activity of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline Derivatives Against Various Cancer Cell Lines nih.gov

| Compound | Ar (Aryl Group) | IC₅₀ (μM) - PC3 | IC₅₀ (μM) - A431 | IC₅₀ (μM) - Bcap-37 | IC₅₀ (μM) - BGC823 |

| 6a | Phenyl | >100 | >100 | >100 | >100 |

| 6b | 3-Trifluoromethylphenyl | 9.8 | 8.8 | 5.8 | 8.5 |

| 6c | 4-Methoxyphenyl | 8.8 | 9.5 | 9.2 | 9.4 |

| 6d | 2-Chlorophenyl | 15.6 | 18.5 | 16.4 | 19.8 |

| 6e | 3-Chlorophenyl | 9.5 | 9.2 | 8.9 | 9.1 |

| 6f | 4-Chlorophenyl | 12.4 | 11.8 | 10.9 | 11.5 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.

Table 2: In Vitro Antitumor Activity of Novel 6,7,8-trimethoxy-N-aryl-substituted-4-aminoquinazoline Derivatives Against SGC7901 Gastric Cancer Cells nih.gov

| Compound | Ar (Aryl Group) | IC₅₀ (μM) |

| Tg1 | 2-Fluorophenyl | 11.23 |

| Tg2 | 3-Fluorophenyl | 1.832 |

| Tg3 | 4-Fluorophenyl | 1.054 |

| Tg4 | 2-Chlorophenyl | 10.27 |

| Tg5 | 3-Chlorophenyl | 1.154 |

| Tg6 | 4-Chlorophenyl | 0.987 |

| Tg7 | 2-Bromophenyl | 9.89 |

| Tg8 | 3-Bromophenyl | 1.002 |

| Tg9 | 4-Bromophenyl | 0.899 |

| Tg10 | 3-Nitrophenyl | 0.658 |

| Tg11 | 4-Nitrophenyl | 0.434 |

| Tg12 | 3-Aminophenyl | 8.76 |

| Tg13 | 4-Aminophenyl | 7.65 |

| Tg14 | 3-Hydroxyphenyl | 6.54 |

| Epirubicin (B1671505) | (Reference Drug) | 5.16 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of SGC7901 cells by 50%.

Computational and Theoretical Chemistry Studies of 4 Chloro 6,7,8 Trimethoxyquinazoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

As of the latest literature review, specific molecular docking studies focusing exclusively on 4-Chloro-6,7,8-trimethoxyquinazoline have not been published in peer-reviewed journals. Research in this area for the broader quinazoline (B50416) class of compounds, however, has often targeted protein kinases, leveraging the quinazoline scaffold's ability to interact with the ATP-binding site. A theoretical docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the binding pocket of a relevant biological target. The results would be analyzed based on scoring functions, which estimate the binding energy, and the pattern of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems, offering a detailed view of the conformational changes and stability of a ligand-protein complex.

There are currently no publicly available research articles detailing molecular dynamics simulations specifically for this compound. Such a study would typically follow molecular docking to assess the stability of the predicted binding pose over time. An MD simulation would involve placing the docked complex in a simulated physiological environment (a box of water molecules with ions) and calculating the atomic motions over a period of nanoseconds. Analysis of the simulation trajectory would reveal the flexibility of the ligand in the binding site, the stability of key intermolecular interactions, and conformational changes in the protein. This information is vital for validating docking results and understanding the dynamic nature of the ligand-receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

A dedicated QSAR study for a series of analogs including this compound has not been reported in the scientific literature. The development of a QSAR model for this compound would require a dataset of structurally related molecules with experimentally determined biological activities against a specific target. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. A validated QSAR model could then be used to predict the activity of this compound and guide the design of new derivatives with potentially improved potency.

Theoretical Calculations of Electronic and Steric Parameters

Theoretical calculations, often based on quantum mechanics, are used to determine the electronic and steric properties of a molecule. These parameters are fundamental to understanding a compound's reactivity, stability, and interaction with biological macromolecules. While extensive quantum chemical calculations for this compound are not available in published research, several key molecular properties have been computed and are available in chemical databases. chemscene.comsielc.com

These parameters provide a foundational understanding of the physicochemical profile of this compound. The Topological Polar Surface Area (TPSA) is an indicator of a molecule's polarity and its potential to permeate cell membranes. chemscene.com The LogP value represents the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. chemscene.com The number of hydrogen bond acceptors and donors is critical for determining the potential for specific interactions with a biological target. chemscene.com The number of rotatable bonds gives an indication of the molecule's conformational flexibility. chemscene.com

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁ClN₂O₃ | chemscene.com |

| Molecular Weight | 254.67 g/mol | chemscene.com |

| Boiling Point | 372.5°C at 760mmHg | |

| Density | 1.313 g/cm³ | |

| TPSA | 53.47 Ų | chemscene.com |

| LogP | 2.309 | chemscene.com |

| Hydrogen Bond Acceptors | 5 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Future Directions and Emerging Research Opportunities for 4 Chloro 6,7,8 Trimethoxyquinazoline

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of pharmaceutical research is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methodologies. For 4-Chloro-6,7,8-trimethoxyquinazoline, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The emphasis will be on adopting green chemistry principles to enhance sustainability.

Key areas for exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of quinazoline (B50416) derivatives. beilstein-journals.org Applying this technology to the key cyclization and chlorination steps in the formation of this compound could offer a more energy-efficient and rapid alternative to conventional heating methods. beilstein-journals.org

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher consistency, safety, and scalability. Developing a continuous flow process for this quinazoline derivative could streamline its production, minimize manual handling of hazardous intermediates, and facilitate easier purification.

Catalytic C-H Activation: A forward-looking approach would involve the direct, late-stage functionalization of the quinazoline core through C-H activation. This would bypass the need for pre-functionalized starting materials, reducing the number of synthetic steps and improving atom economy. Research into regioselective C-H chlorination or the direct introduction of other functionalities onto a pre-formed 6,7,8-trimethoxyquinazoline ring system represents a significant opportunity.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. beilstein-journals.org | Optimization of microwave parameters for cyclization and chlorination steps. |

| Continuous Flow Chemistry | Enhanced safety, scalability, consistency, and process control. | Development and optimization of a multi-step continuous synthesis platform. |

| Catalytic Methodologies | Improved atom economy, reduced synthetic steps, novel functionalization. | Discovery of selective catalysts for direct C-H activation on the quinazoline scaffold. |

Identification of Undiscovered Biological Targets and Mechanisms of Action

Derivatives of this compound have primarily been investigated as anticancer agents, with activities attributed to the inhibition of targets like receptor tyrosine kinases (RTKs) and tubulin polymerization. beilstein-journals.orgnih.gov However, the vast biological space that quinazoline-based molecules can modulate remains largely unexplored. A critical future direction is to move beyond the current focus on oncology and identify novel biological targets and mechanisms of action.

Future screening efforts should encompass a broader range of target classes. Given the structural motifs of the compound, potential undiscovered targets could include:

Kinases: Beyond the well-studied EGFR and VEGFR, systematic screening against the human kinome could reveal unexpected inhibitory activities against kinases involved in other pathologies, such as inflammatory disorders (e.g., JAKs, SYK) or neurodegenerative diseases (e.g., GSK-3β, CDK5).

Epigenetic Targets: The quinazoline scaffold is present in molecules known to inhibit epigenetic modulators. Investigating the potential of this compound derivatives to inhibit enzymes like histone deacetylases (HDACs), histone methyltransferases (HMTs), or bromodomains could open new avenues for therapeutic applications in cancer and other diseases.

G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are crucial drug targets. Phenotypic screening followed by target deconvolution could uncover activity against specific GPCRs involved in metabolic or central nervous system disorders.

A comprehensive approach using chemoproteomics and thermal proteome profiling on derivatives could help identify direct binding targets within the cell, providing unbiased insights into their mechanisms of action.

Advanced SAR Development through High-Throughput Screening and Computational Design

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For this compound, the reactive chlorine atom at the C4 position is an ideal handle for creating diverse chemical libraries through nucleophilic aromatic substitution. mdpi.com

Future research should leverage high-throughput screening (HTS) to rapidly evaluate these libraries. mdpi.com This involves:

Combinatorial Library Synthesis: Creating a large, diverse library of analogs by reacting this compound with a wide range of amines, thiols, and other nucleophiles.

High-Throughput Screening (HTS): Screening this library against panels of cancer cell lines or specific molecular targets in an automated, high-density format (e.g., 384- or 1536-well plates). mdpi.comnih.gov This can quickly identify initial "hits" with promising activity. mdpi.com

Quantitative HTS (qHTS): subjecting the initial hits to multi-point dose-response screening to accurately determine their potency (e.g., IC50 or GI50 values) and establish a preliminary SAR. mdpi.com

Computational design will play a pivotal role in this process. By generating predictive quantitative SAR (QSAR) models from the HTS data, researchers can identify key structural features associated with desired activity. This knowledge can then guide the design of the next generation of more focused and potent compounds, making the optimization cycle more efficient.

Integration of In Silico and Experimental Methodologies for Rational Drug Design

The synergy between computational (in silico) and experimental approaches is the cornerstone of modern rational drug design. ijfmr.com This integrated workflow allows for a more targeted and efficient discovery process, reducing the time and cost associated with bringing a new drug to market. For this compound, this represents the most promising path forward for realizing its full therapeutic potential.

A rational drug design cycle would proceed as follows:

Target Identification and Validation: A potential biological target (e.g., a specific kinase or epigenetic enzyme) is identified based on disease biology.

Molecular Modeling and Virtual Screening: The 3D structure of the target protein is used for molecular docking studies. ijfmr.comnih.gov A virtual library of derivatives based on the this compound scaffold is screened in silico to predict which compounds are most likely to bind to the target's active site with high affinity. nih.gov

Chemical Synthesis: The top-scoring virtual hits are prioritized for chemical synthesis.

Experimental Validation: The synthesized compounds are tested in biochemical and cell-based assays to confirm their activity against the intended target and to measure their cellular effects. mdpi.com

Iterative Optimization: The experimental results are used to refine the computational models. This feedback loop, where experimental data informs subsequent rounds of computational design and synthesis, allows for the iterative and rational optimization of compound potency and selectivity. researchgate.net

| Methodology | Application in Drug Design Cycle | Anticipated Outcome |

| Molecular Docking | Predict binding modes and affinities of derivatives to a chosen biological target. nih.gov | Prioritization of compounds for synthesis with a higher probability of being active. |

| QSAR Modeling | Correlate structural properties of compounds with their biological activity. | Guide the design of new analogs with improved potency and desired properties. |

| ADMET Prediction | In silico estimation of absorption, distribution, metabolism, excretion, and toxicity. nih.gov | Early-stage filtering of compounds with poor drug-like properties. |

| In Vitro Assays | Measure compound potency and selectivity against purified targets and in cell lines. researchgate.net | Experimental validation of computational predictions and establishment of SAR. |

By embracing these future directions, the scientific community can unlock the full potential of the this compound scaffold, transforming it from a simple chemical intermediate into a versatile platform for the development of novel and impactful therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.